molecular formula C12H16N2O2 B1395010 2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid CAS No. 1220027-75-7

2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid

Cat. No. B1395010
CAS RN: 1220027-75-7
M. Wt: 220.27 g/mol
InChI Key: OTAYBGXXWCJNOO-UHFFFAOYSA-N
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Description

“2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid” is a chemical compound with the molecular formula C12H16N2O2 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid” is characterized by a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid” are not detailed in the available literature, compounds with a pyrrolidine ring are known to undergo various chemical reactions . These reactions often involve the functionalization of the pyrrolidine ring .


Physical And Chemical Properties Analysis

The molecular weight of “2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid” is 220.27 . Other physical and chemical properties are not detailed in the available literature.

Scientific Research Applications

Quantum Chemical Properties

  • Quantum Chemical Investigation : A study by Bouklah et al. (2012) explored the DFT and quantum-chemical calculations of various compounds including 2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid. This research is crucial for understanding the molecular properties like orbital energies and molecular densities, which are essential for material science and molecular engineering.

Photophysical Properties

  • Cyclopalladated Complexes and Emission Studies : Research by Mancilha et al. (2011) on cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles involved derivatives of pyrrolidine, offering insights into their photophysical properties. These findings are significant for the development of new materials with specific light emission characteristics.

Catalytic Applications

  • Catalysis in Organic Synthesis : A study conducted by Xie et al. (2014) demonstrated the use of related pyrrolidine derivatives in catalyzing the ammoxidation of alcohols to nitriles. This has implications for the development of more efficient and sustainable chemical processes.

Organic Synthesis and Drug Development

  • Development of GABA Analogues : Research by Petz et al. (2019) on the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues is significant for drug development, particularly in neurological disorders.

  • Potential in Pharmacology : A study by Yan et al. (2006) on 2-aryl(pyrrolidin-4-yl)acetic acids highlighted their biological activities as agonists of S1P receptors, indicating potential pharmacological applications.

Corrosion Inhibition

  • Corrosion Inhibition Properties : Research by Bouklah et al. (2005) investigated the efficiency of pyrrolidine derivatives, including 2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid, in inhibiting steel corrosion in sulfuric acid. This is crucial for industrial applications where corrosion resistance is key.

Future Directions

The pyrrolidine ring is a versatile scaffold in drug discovery, and there is ongoing research into new compounds with this structure . Future directions could include further exploration of the biological activity of “2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid” and its potential applications in medicine.

properties

IUPAC Name

2-[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)7-10-4-6-14(8-10)9-11-3-1-2-5-13-11/h1-3,5,10H,4,6-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAYBGXXWCJNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CC(=O)O)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249478
Record name 1-(2-Pyridinylmethyl)-3-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid

CAS RN

1220027-75-7
Record name 1-(2-Pyridinylmethyl)-3-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Pyridinylmethyl)-3-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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